molecular formula C46H57NO25 B13855477 Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate

Cat. No.: B13855477
M. Wt: 1023.9 g/mol
InChI Key: KDPLRAZOVYNOCS-HYOQJRDNSA-N
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Description

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate is a complex carbohydrate derivative used primarily in research settings. It is a trisaccharide, meaning it consists of three sugar molecules, and is linked to a 4-methylumbelliferyl glycoside group. This compound is often utilized in studies related to glycan interactions, cell signaling, and as a substrate in enzymatic assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the final attachment of the 4-methylumbelliferyl group. The process often requires the use of specialized reagents and catalysts to ensure the correct stereochemistry and yield of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lewis X Trisaccharide 4-Methylumbelliferyl Glycoside Nonaacetate involves its interaction with specific proteins and enzymes. The 4-methylumbelliferyl group acts as a fluorescent tag, allowing researchers to track the compound’s interactions and reactions. The trisaccharide portion can bind to lectins and other carbohydrate-binding proteins, influencing cell signaling pathways and enzymatic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H57NO25

Molecular Weight

1023.9 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C46H57NO25/c1-18-14-34(57)68-31-15-29(12-13-30(18)31)67-44-35(47-20(3)48)39(72-45-42(65-27(10)55)40(63-25(8)53)36(19(2)60-45)61-23(6)51)37(32(69-44)16-58-21(4)49)71-46-43(66-28(11)56)41(64-26(9)54)38(62-24(7)52)33(70-46)17-59-22(5)50/h12-15,19,32-33,35-46H,16-17H2,1-11H3,(H,47,48)/t19-,32+,33+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44+,45-,46-/m0/s1

InChI Key

KDPLRAZOVYNOCS-HYOQJRDNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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